3-Bromo-5-(2,6-difluorophenyl)phenol
Description
3-Bromo-5-(2,6-difluorophenyl)phenol is a halogenated aromatic compound featuring a bromine substituent at the 3-position of the phenol ring and a 2,6-difluorophenyl group at the 5-position. For instance, demethylation of brominated anisole derivatives using hydrogen iodide (HI) could yield the phenolic group , and subsequent functionalization via coupling reactions may introduce the difluorophenyl moiety.
Properties
IUPAC Name |
3-bromo-5-(2,6-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWKVHYOCQYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686395 | |
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-87-7 | |
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,6-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,6-difluorophenyl)phenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine substituent is suitable for metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Nucleophilic Aromatic Substitution: The fluorine substituents can react with nucleophiles via nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cross-Coupling Reactions: Palladium catalysts and organoboron compounds are typically used.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or alkoxides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce ethers or amines.
Scientific Research Applications
3-Bromo-5-(2,6-difluorophenyl)phenol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,6-difluorophenyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The bromine atom in this compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs.
- Pharmacological Potential: Diflunisal , a carboxylated analog, demonstrates that fluorinated phenols can exhibit significant therapeutic activity. The absence of a carboxyl group in the target compound may reduce anti-inflammatory effects but could enhance blood-brain barrier permeability.
- Natural vs. Synthetic Bromophenols: Marine algae-derived bromophenols (e.g., 2-bromo-4-(hydroxymethyl)phenol ) lack fluorine substituents, highlighting the synthetic innovation in introducing difluorophenyl groups for tailored applications.
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